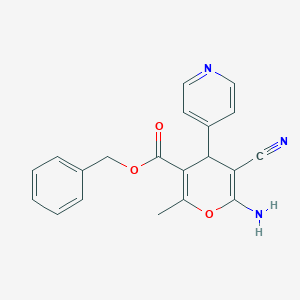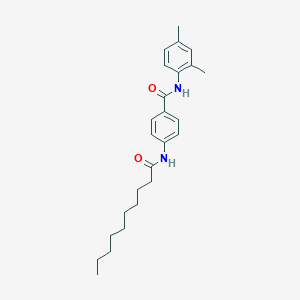![molecular formula C18H11ClF8N2O4 B11563378 4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11563378.png)
4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a nitro group, and an octafluoropentyl ether group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide typically involves multiple steps One common approach is to start with the nitration of 4-chlorobenzamide to introduce the nitro groupThe final step involves the coupling of the substituted benzamide with 4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide core.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-amino-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide core.
Scientific Research Applications
4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated side chain
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The presence of the nitro and chloro groups may contribute to its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is unique due to the presence of the octafluoropentyl ether group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and durable materials .
Properties
Molecular Formula |
C18H11ClF8N2O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H11ClF8N2O4/c19-12-6-1-9(7-13(12)29(31)32)14(30)28-10-2-4-11(5-3-10)33-8-16(22,23)18(26,27)17(24,25)15(20)21/h1-7,15H,8H2,(H,28,30) |
InChI Key |
VVWMFPIQKDLYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11563305.png)
![3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563309.png)
![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11563320.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11563325.png)
![2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11563326.png)
![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11563343.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563344.png)
![5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11563346.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563348.png)

![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-fluorophenyl)methylidene]heptanehydrazide](/img/structure/B11563355.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
